(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2,3,4-trimethoxybenzylidene group at the C2 position and a 2-methylallyl ether at the C6 position. Aurones, the (Z)-isomers of 2-benzylidenebenzofuran-3(2H)-ones, have garnered attention for their diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound’s structural features, such as the electron-rich trimethoxybenzylidene moiety and the 2-methylallyloxy substituent, likely enhance its interaction with biological targets like tubulin or viral nucleoproteins .
Properties
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)12-27-15-7-8-16-18(11-15)28-19(20(16)23)10-14-6-9-17(24-3)22(26-5)21(14)25-4/h6-11H,1,12H2,2-5H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNNLWPQBAGGK-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one , a benzofuran derivative, has garnered attention for its diverse biological activities. Benzofuran compounds are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran core with various substituents that influence its biological activity.
1. Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, several derivatives have been shown to induce apoptosis in cancer cell lines such as K562 human leukemia cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of caspases, leading to programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | K562 | TBD | ROS generation, caspase activation |
2. Anti-inflammatory Effects
Benzofuran derivatives have demonstrated substantial anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies have shown that certain derivatives can significantly reduce the levels of these cytokines in macrophage cells .
3. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Research indicates that benzofuran derivatives can inhibit the growth of bacteria and fungi, which is critical in addressing antibiotic resistance issues .
| Pathogen | Activity | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 23 |
| Candida albicans | Antifungal | 24 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can enhance or diminish their therapeutic effects. For example, the presence of methoxy groups has been linked to increased anticancer activity due to better interaction with biological targets .
Case Studies
- Study on K562 Cells : A detailed investigation into the effects of various benzofuran derivatives on K562 cells revealed that compounds with specific substituents exhibited significant cytotoxicity and induced apoptosis through ROS-mediated pathways .
- Anti-inflammatory Study : Another research highlighted that a series of benzofuran derivatives effectively reduced inflammation markers in vitro, suggesting potential applications in treating chronic inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- The trimethoxybenzylidene group in the target compound (vs.
- Alkyloxy substituents (e.g., 2-methylallyloxy) at C6, as seen in the target compound and CID: 1804018, may increase lipophilicity and metabolic stability compared to hydroxylated analogs (e.g., 6w, 6x) .
- Synthetic yields vary widely (25.7–93.5%), with hydroxylated derivatives (e.g., 6x) showing lower yields due to challenges in regioselective deprotection .
Table 2: Antiproliferative and Antiviral Activities of Aurones
Key Observations :
- Aurones with bulky C6 substituents (e.g., 5a’s acetonitrile group) exhibit potent antiproliferative activity (IC50 <100 nM) by binding to tubulin’s colchicine site .
- However, direct data are lacking.
- Methoxy-rich analogs like CID: 1804018 show antiviral activity against Marburg virus via nucleoprotein (NP) binding (ΔG = -8.2 kcal/mol), highlighting the role of methoxy groups in viral inhibition .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Calculated Physicochemical Properties
Q & A
Q. What synthetic strategies are effective for constructing the benzofuran-3(2H)-one core in this compound?
The benzofuran-3(2H)-one core is typically synthesized via Mitsunobu reactions, [3,3]-sigmatropic rearrangements, or condensation of substituted phenols with aldehydes. For example, describes using a Mitsunobu reaction between 6-(benzyloxy)benzofuran-3-yl methanol and 3-methoxyphenol under triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF, yielding intermediates with 54–65% efficiency. Subsequent oxidation with selenium dioxide (SeO₂) in dioxane generates the benzofuranone moiety (72% yield) .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
The Z-configuration is confirmed via NOESY NMR or X-ray crystallography. For instance, in , the (E)-isomer of a related benzylidene-benzofuranone shows distinct 1H NMR coupling patterns (e.g., δ 7.61 ppm singlet for the benzofuran proton), while the Z-isomer exhibits characteristic downfield shifts for olefinic protons due to hindered rotation .
Q. What spectroscopic techniques are critical for structural elucidation?
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., δ 5.15 ppm for OCH₂ groups, δ 3.80 ppm for methoxy substituents) .
- HRMS : Validates molecular weight (e.g., [M+H]+ found at 361.1439 vs. calc. 361.1434) .
- IR : Identifies functional groups (e.g., 1626 cm⁻¹ for C=O stretch) .
Advanced Questions
Q. How can enantioselective synthesis of this compound be achieved?
Stereochemical control is achieved via dual-metal catalysis. highlights a synergistic Cu/Ni system for asymmetric allylation of benzofuran-3(2H)-one, enabling access to both enantiomers of rocaglaol derivatives with >90% enantiomeric excess (ee) .
Q. What computational approaches predict bioactivity against Mycobacterium tuberculosis?
Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to the MtrA response regulator. reports a docking score of −8.2 kcal/mol for related benzofuranones, suggesting competitive inhibition at the ATP-binding site .
Q. How do substituents on the benzylidene ring influence electronic properties?
Electron-donating groups (e.g., methoxy) increase electron density on the benzylidene moiety, enhancing π-π stacking with biological targets. shows that 3,4,5-trimethoxy substitution improves binding to tyrosine kinases compared to halogenated analogs .
Data Contradictions and Resolution
Q. How are conflicting NMR data resolved in structural assignments?
Discrepancies in chemical shifts (e.g., δ 7.61 ppm vs. δ 7.47 ppm for benzofuran protons in vs. 5) are addressed via 2D NMR (COSY, HSQC) to confirm spin systems and NOESY to validate spatial proximity .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Step | Method | Conditions | Yield | Reference |
|---|---|---|---|---|
| Core formation | Mitsunobu reaction | DIAD, THF, 0°C → RT | 54% | |
| Oxidation | SeO₂ in dioxane | Reflux, 48 h | 72% | |
| Allylation | Dual Cu/Ni catalysis | −20°C, 12 h | 90% ee |
Table 2: Critical 1H NMR Signals ()
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Benzofuran H | 7.61 | Singlet | C2-H |
| OCH₂ (allyl) | 5.15 | Doublet | J = 0.6 Hz |
| Methoxy groups | 3.80 | Singlet | −OCH₃ |
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
